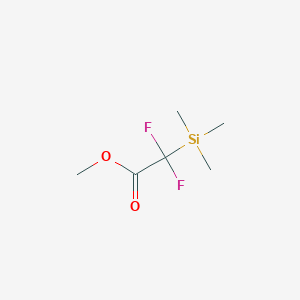

Methyl trimethylsilyldifluoroacetate

説明

Methyl trimethylsilyldifluoroacetate (CAS: 730971-66-1) is a fluorinated ester characterized by a trimethylsilyl (TMS) group and a difluoroacetate moiety. This compound is primarily utilized in organic synthesis as a fluorinating or silylating reagent, leveraging the electron-withdrawing properties of fluorine and the steric bulk of the TMS group to modulate reactivity and stability. Its unique structure enables applications in the preparation of fluorinated pharmaceuticals, agrochemicals, and advanced materials.

特性

IUPAC Name |

methyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O2Si/c1-10-5(9)6(7,8)11(2,3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZLQLUPQNABCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254460 | |

| Record name | Methyl 2,2-difluoro-2-(trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-66-1 | |

| Record name | Methyl 2,2-difluoro-2-(trimethylsilyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730971-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-difluoro-2-(trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl trimethylsilyldifluoroacetate can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with difluoroacetic acid in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of methyl trimethylsilyldifluoroacetate often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, including fractional distillation and chromatography, are employed to meet the stringent quality standards required for commercial applications.

化学反応の分析

Types of Reactions

Methyl trimethylsilyldifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to produce difluoroacetic acid and trimethylsilanol.

Reduction: The compound can be reduced to form difluoroethanol derivatives under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions are commonly employed to hydrolyze the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

Substitution: Various silyl ether derivatives.

Hydrolysis: Difluoroacetic acid and trimethylsilanol.

Reduction: Difluoroethanol derivatives.

科学的研究の応用

Methyl trimethylsilyldifluoroacetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.

Biology: The compound is used in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of methyl trimethylsilyldifluoroacetate involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to various nucleophiles, facilitating the formation of silyl ethers and other derivatives. This property is particularly useful in analytical chemistry, where the compound is used to enhance the volatility and stability of analytes for GC-MS analysis.

類似化合物との比較

Comparison with Similar Compounds

Methyl trimethylsilyldifluoroacetate belongs to a family of fluorinated esters and trifluoromethylating agents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Methyl Trimethylsilyldifluoroacetate and Analogous Compounds

Key Findings from Research Literature

Reactivity Differences :

- Methyl fluorosulphonyldifluoroacetate (MFSDA) exhibits superior trifluoromethylation efficiency compared to silyl-containing analogs due to its highly electrophilic SO₂F group. However, MFSDA’s hydrolytic instability limits its use in protic solvents .

- The TMS group in methyl trimethylsilyldifluoroacetate enhances thermal stability, making it preferable for high-temperature reactions, though its trifluoromethylation efficacy is lower than MFSDA .

Safety and Handling: Ethyl trimethylsilyldifluoroacetate shares hazardous properties with its methyl counterpart, including corrosivity (H314) and the risk of severe eye damage (H318). Both require handling under inert atmospheres and PPE . In contrast, triflusulfuron methyl ester (a pesticidal analog) demonstrates low toxicity, reflecting the reduced hazard profile of non-reactive fluorinated esters .

Applications :

- MFSDA is historically significant as an early trifluoromethylation reagent but has been supplanted by more stable alternatives (e.g., Umemoto’s reagents) .

- Methyl trimethylsilyldifluoroacetate’s dual functionality (silylation + fluorination) suggests niche applications in protecting-group chemistry or tandem reactions, though experimental data remain sparse .

生物活性

Methyl trimethylsilyldifluoroacetate (MTMSDFA) is a compound of growing interest in the field of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity of MTMSDFA, including its mechanisms, applications, and case studies.

Chemical Structure and Properties

MTMSDFA is characterized by its difluoromethyl group and trimethylsilyl moiety, which contribute to its reactivity and interaction with biological systems. The general formula for this compound is CHFOSi. Its structure can be represented as follows:

The biological activity of MTMSDFA is primarily attributed to its ability to participate in nucleophilic substitution reactions, which allows it to interact with various biomolecules such as proteins and nucleic acids. The presence of fluorine atoms enhances its lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Antimicrobial Properties

Research has indicated that MTMSDFA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. For instance, antimicrobial peptides derived from microbial sources have been shown to possess dual roles as antimicrobial and anticancer agents, suggesting a potential for MTMSDFA in similar applications .

Anticancer Activity

MTMSDFA has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, similar to other fluorinated compounds that have shown promise in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that MTMSDFA can significantly reduce the viability of various cancer cell lines. For example, a study utilizing the PC3 prostate cancer cell line reported a dose-dependent decrease in cell viability upon treatment with MTMSDFA .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| HeLa | 25 | Modulation of apoptotic pathways |

Animal Studies

Animal models further corroborate the anticancer potential of MTMSDFA. In one study, administration of MTMSDFA resulted in a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anti-tumor agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。